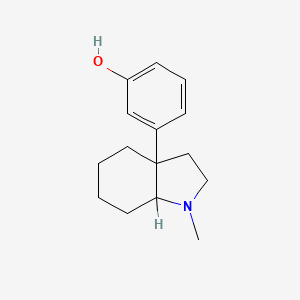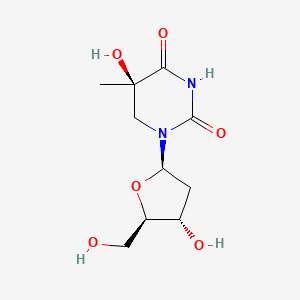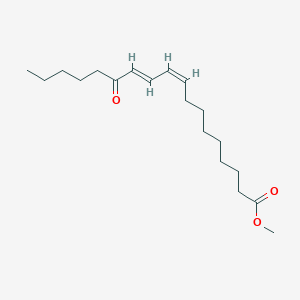![molecular formula C20H18N2O B14436748 2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol CAS No. 74586-21-3](/img/structure/B14436748.png)
2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol is a compound that features a carbazole moiety linked to a phenol group via an aminoethyl chain. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol typically involves the reaction of 9H-carbazole with an appropriate aminoethyl phenol derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbazole moiety can be reduced under specific conditions.
Substitution: The aminoethyl chain allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives and phenolic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects . Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, enhancing its activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: Similar in structure but with an acrylate group instead of a phenol group.
9H-Carbazole-9-ethanol: Contains an ethanol group instead of an aminoethyl phenol chain.
9-Phenylcarbazole: Features a phenyl group instead of an aminoethyl phenol chain.
Uniqueness
2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol is unique due to its combination of a carbazole moiety with a phenol group, providing a versatile scaffold for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in diverse fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
74586-21-3 |
|---|---|
Fórmula molecular |
C20H18N2O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2-[1-(carbazol-9-ylamino)ethyl]phenol |
InChI |
InChI=1S/C20H18N2O/c1-14(15-8-4-7-13-20(15)23)21-22-18-11-5-2-9-16(18)17-10-3-6-12-19(17)22/h2-14,21,23H,1H3 |
Clave InChI |
PVUAJWJEISXGGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1O)NN2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


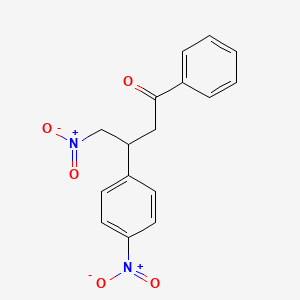
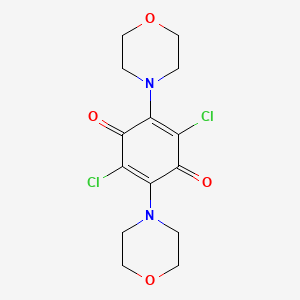

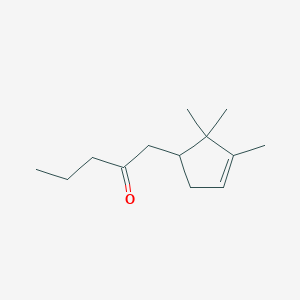

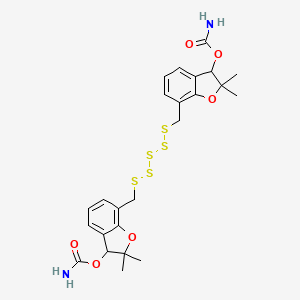

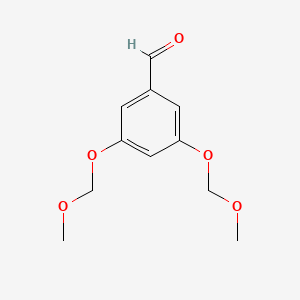
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)
